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molecular formula C7H7IN2O B8441854 N-methyl-3-iodoisonicotinamide

N-methyl-3-iodoisonicotinamide

Cat. No. B8441854
M. Wt: 262.05 g/mol
InChI Key: DCVBGEPDEACJOB-UHFFFAOYSA-N
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Patent
US06225316B1

Procedure details

To a solution of 1.36 g (10 mmol) N-methyl-isonicotin-amide in 20 ml tetrahydrofuran and 4.5 ml (30 mmol) N,N,N′,N′-tetramethylethylenediamine at −70° C. were added 25 ml (40 mmol) 1.6 M n-butyl lithium solution in hexane. After stirring for 2 h at −10 to 0° C. a solution of 7.6 g iodine in 20 ml tetrahydrofuran was added dropwise at −70° C. Stirring was continued for 1 h at room temperature and 100 ml saturated sodium thiosulfate solution in water were added. The aqueous layer was separated and washed twice with ethyl acetate. The combined organic layers were washed with 1 N sodium hydroxide solution, brine, dried (magnesium sulfate) and evaporated. The residue was purified by chromatography to give 1.035 g (39%) of the title compound as white crystals. M.p. 132-133° C.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.CN(C)CCN(C)C.C([Li])CCC.[I:24]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.CCCCCC.O>[I:24][C:9]1[CH:8]=[N:7][CH:6]=[CH:5][C:4]=1[C:3]([NH:2][CH3:1])=[O:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
CNC(C1=CC=NC=C1)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −70° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N sodium hydroxide solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=O)NC)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.035 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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